N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide
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Overview
Description
N’-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide is a synthetic organic compound characterized by its complex structure, which includes bromine, chlorine, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-bromo-2-chlorophenol and 3-methylbenzenecarboximidamide.
Acetylation: The 4-bromo-2-chlorophenol undergoes acetylation using acetic anhydride to form 4-bromo-2-chlorophenoxyacetate.
Coupling Reaction: The 4-bromo-2-chlorophenoxyacetate is then coupled with 3-methylbenzenecarboximidamide under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenoxy and carboximidamide groups can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used; for example, using sodium methoxide would yield a methoxy-substituted product.
Oxidation: Oxidation of the phenoxy group can lead to quinones.
Reduction: Reduction of the carboximidamide group can yield amines.
Hydrolysis: Hydrolysis of the ester linkage produces 4-bromo-2-chlorophenol and 3-methylbenzenecarboxylic acid.
Scientific Research Applications
N’-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound can be used to study the effects of halogenated phenoxy groups on biological systems.
Industrial Chemistry: It can serve as a building block for the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N’-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The phenoxy and carboximidamide groups can form hydrogen bonds and other interactions with biological targets, influencing their function.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenoxyacetic acid: Similar in structure but lacks the carboximidamide group.
3-Methylbenzenecarboximidamide: Shares the carboximidamide group but lacks the phenoxyacetyl moiety.
N’-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide: Similar but with a different position of the methyl group on the benzene ring.
Uniqueness
N’-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide is unique due to the combination of halogenated phenoxy and carboximidamide groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(4-bromo-2-chlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O3/c1-10-3-2-4-11(7-10)16(19)20-23-15(21)9-22-14-6-5-12(17)8-13(14)18/h2-8H,9H2,1H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTRYXMJUPDZIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)COC2=C(C=C(C=C2)Br)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)COC2=C(C=C(C=C2)Br)Cl)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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